4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
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Overview
Description
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method is the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted reactions and metal-catalyzed reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted quinazoline compounds.
Scientific Research Applications
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can effectively halt the growth of cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
- 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity.
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAYAOWDGQURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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